molecular formula C22H24FN3O4 B6585479 1-(3,4-dimethoxybenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251624-73-3

1-(3,4-dimethoxybenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

Cat. No. B6585479
CAS RN: 1251624-73-3
M. Wt: 413.4 g/mol
InChI Key: NAEAFVGDJONPNP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a quinazoline and piperidine structure, both of which are common in medicinal chemistry . The quinazoline part is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The piperidine part is a common functional group in organic chemistry, often used in pharmaceuticals and alkaloids.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. The presence of fluorine and methyl groups would also add to the complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinazoline and piperidine derivatives are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinazoline is a light yellow crystalline solid that is soluble in water . The presence of the dimethoxybenzoyl and fluoromethyl groups would likely affect these properties.

Scientific Research Applications

Antibacterial Activity

This compound has also shown antibacterial activity against multidrug-resistant strains. For instance, it could be explored as a potential agent against Acinetobacter baumannii, a notorious pathogen responsible for hospital-acquired infections . Understanding its mode of action and optimizing its efficacy could lead to novel antibiotics.

Drug Delivery Systems

Researchers have also explored incorporating this compound into drug delivery systems. Its lipophilic nature and stability make it an interesting candidate for targeted drug delivery, especially in cancer therapy. By conjugating it with nanoparticles or liposomes, we can enhance drug bioavailability and minimize side effects.

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. Quinazoline derivatives are known to have diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

1'-(3,4-dimethoxybenzoyl)-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4/c1-25-17-13-15(23)5-6-16(17)20(27)24-22(25)8-10-26(11-9-22)21(28)14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEAFVGDJONPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxybenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

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